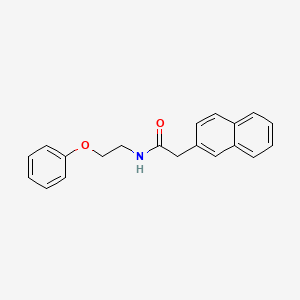
2,3-dimethyl-N-pyridin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-pyridin-4-ylbenzamide, also known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPB belongs to the class of benzamide derivatives and has been found to exhibit several biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-pyridin-4-ylbenzamide is not fully understood. However, several studies have suggested that 2,3-dimethyl-N-pyridin-4-ylbenzamide exerts its biological activities by modulating various signaling pathways. 2,3-dimethyl-N-pyridin-4-ylbenzamide has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. 2,3-dimethyl-N-pyridin-4-ylbenzamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
2,3-dimethyl-N-pyridin-4-ylbenzamide has been found to exhibit several biochemical and physiological effects. 2,3-dimethyl-N-pyridin-4-ylbenzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of ROS in cells. 2,3-dimethyl-N-pyridin-4-ylbenzamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, 2,3-dimethyl-N-pyridin-4-ylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3-dimethyl-N-pyridin-4-ylbenzamide in lab experiments is its ability to modulate various signaling pathways, making it a potential candidate for the development of new drugs. 2,3-dimethyl-N-pyridin-4-ylbenzamide has also been found to exhibit low toxicity and high bioavailability, making it a suitable candidate for in vivo studies. However, one of the limitations of using 2,3-dimethyl-N-pyridin-4-ylbenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
Several future directions can be explored in the field of 2,3-dimethyl-N-pyridin-4-ylbenzamide research. One of the potential areas of research is the development of new drugs based on 2,3-dimethyl-N-pyridin-4-ylbenzamide. 2,3-dimethyl-N-pyridin-4-ylbenzamide can be used as a lead compound for the development of new anti-inflammatory, anti-oxidant, and anti-cancer drugs. Another potential area of research is the investigation of the mechanism of action of 2,3-dimethyl-N-pyridin-4-ylbenzamide. Further studies are needed to fully understand the signaling pathways involved in the biological activities of 2,3-dimethyl-N-pyridin-4-ylbenzamide. Additionally, more studies are needed to investigate the potential therapeutic applications of 2,3-dimethyl-N-pyridin-4-ylbenzamide in various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases.
Conclusion:
In conclusion, 2,3-dimethyl-N-pyridin-4-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2,3-dimethyl-N-pyridin-4-ylbenzamide exhibits several biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. The synthesis of 2,3-dimethyl-N-pyridin-4-ylbenzamide involves the reaction of 2,3-dimethylpyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with benzoyl chloride. 2,3-dimethyl-N-pyridin-4-ylbenzamide modulates various signaling pathways, including the NF-κB and Nrf2 pathways, to exert its biological activities. 2,3-dimethyl-N-pyridin-4-ylbenzamide has several advantages, such as low toxicity and high bioavailability, but also has limitations, such as limited solubility in water. Several future directions can be explored in the field of 2,3-dimethyl-N-pyridin-4-ylbenzamide research, including the development of new drugs and investigation of the mechanism of action of 2,3-dimethyl-N-pyridin-4-ylbenzamide.
Synthesis Methods
The synthesis of 2,3-dimethyl-N-pyridin-4-ylbenzamide involves the reaction of 2,3-dimethylpyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with benzoyl chloride. The resulting product is then purified through crystallization to obtain pure 2,3-dimethyl-N-pyridin-4-ylbenzamide. The synthesis of 2,3-dimethyl-N-pyridin-4-ylbenzamide has been reported in several studies, and different methods have been proposed to obtain high yields of pure 2,3-dimethyl-N-pyridin-4-ylbenzamide.
Scientific Research Applications
2,3-dimethyl-N-pyridin-4-ylbenzamide has been extensively studied for its potential therapeutic applications. Several studies have reported that 2,3-dimethyl-N-pyridin-4-ylbenzamide exhibits anti-inflammatory, anti-oxidant, and anti-cancer properties. 2,3-dimethyl-N-pyridin-4-ylbenzamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. 2,3-dimethyl-N-pyridin-4-ylbenzamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2,3-dimethyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-3-5-13(11(10)2)14(17)16-12-6-8-15-9-7-12/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXWSPBWQXAZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-pyridin-4-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)

![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)



![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)

![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)


